molecular formula C12H18FNO B13329861 2-[1-(Butylamino)ethyl]-5-fluorophenol

2-[1-(Butylamino)ethyl]-5-fluorophenol

Cat. No.: B13329861
M. Wt: 211.28 g/mol
InChI Key: YLNYBBRHLVBTKP-UHFFFAOYSA-N
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Description

2-[1-(Butylamino)ethyl]-5-fluorophenol is a chemical compound with the molecular formula C12H18FNO It is a phenolic compound that contains a fluorine atom and a butylamino group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Butylamino)ethyl]-5-fluorophenol typically involves the reaction of 5-fluoro-2-nitrophenol with butylamine under specific conditions. The nitro group is first reduced to an amino group, followed by the introduction of the butylamino group through a substitution reaction. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Butylamino)ethyl]-5-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

2-[1-(Butylamino)ethyl]-5-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[1-(Butylamino)ethyl]-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Sec-butylamino)ethyl)-5-fluorophenol
  • 2-(1-(Butylamino)ethyl)-5-chlorophenol
  • 2-(1-(Butylamino)ethyl)-5-bromophenol

Uniqueness

2-[1-(Butylamino)ethyl]-5-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro or bromo analogs.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-[1-(butylamino)ethyl]-5-fluorophenol

InChI

InChI=1S/C12H18FNO/c1-3-4-7-14-9(2)11-6-5-10(13)8-12(11)15/h5-6,8-9,14-15H,3-4,7H2,1-2H3

InChI Key

YLNYBBRHLVBTKP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=C(C=C(C=C1)F)O

Origin of Product

United States

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